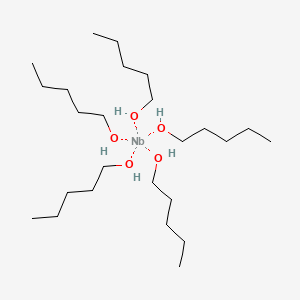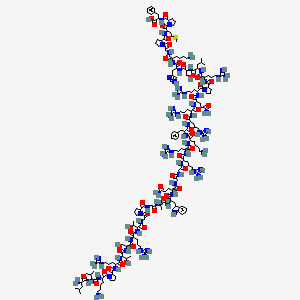
Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
説明
Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-: is a chemical compound with the molecular formula C11H16N2. It is a colorless liquid with a pungent odor and is classified as a highly flammable liquid and vapor. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- can be achieved through various methods. One of the most common methods is the asymmetric synthesis method, which involves the use of chiral auxiliaries to control the stereochemistry of the final product. This method is highly efficient and produces high yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst. This reaction is carried out at high temperatures (200–300 °C) and pressures (12–13 MPa), resulting in a yield of about 70% .
化学反応の分析
Types of Reactions: Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various pyrrolidine derivatives.
科学的研究の応用
Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including resins and pharmaceuticals
作用機序
The mechanism of action of Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- involves its interaction with nicotinic acetylcholine receptors. This compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various molecular targets and pathways, including those involved in cognitive functions and neurological processes .
類似化合物との比較
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
- Pyridine, 2-methyl-5-ethyl-
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-
Comparison: Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- is unique due to its specific molecular structure, which includes a pyrrolidinyl group attached to the pyridine ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
特性
IUPAC Name |
2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCAJINVSUVLQL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@@H]2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228323 | |
| Record name | Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77698-47-6 | |
| Record name | 2-Methylnicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077698476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLNICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW427I1X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)


